molecular formula C19H25NO B187434 N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine CAS No. 355382-08-0

N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine

Cat. No.: B187434
CAS No.: 355382-08-0
M. Wt: 283.4 g/mol
InChI Key: VFXVPAGUDVEXNF-UHFFFAOYSA-N
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Description

N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine is an organic compound that features a naphthalene ring substituted with a methoxy group and a cycloheptanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine typically involves the reaction of 4-methoxynaphthalen-1-ylmethanol with cycloheptanamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives like naphthaldehydes, reduced products such as dihydronaphthalenes, and substituted amine derivatives .

Scientific Research Applications

N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The methoxy group and the amine moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine is unique due to the presence of both the methoxy-naphthalene and cycloheptanamine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-21-19-13-12-15(17-10-6-7-11-18(17)19)14-20-16-8-4-2-3-5-9-16/h6-7,10-13,16,20H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXVPAGUDVEXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355119
Record name N-[(4-Methoxynaphthalen-1-yl)methyl]cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-08-0
Record name N-[(4-Methoxynaphthalen-1-yl)methyl]cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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